meta-Toluene diamine

Description

Properties

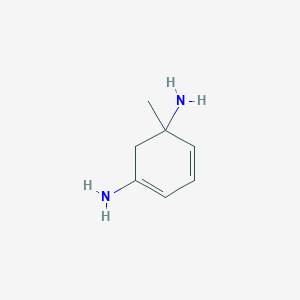

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-methylcyclohexa-3,5-diene-1,3-diamine |

InChI |

InChI=1S/C7H12N2/c1-7(9)4-2-3-6(8)5-7/h2-4H,5,8-9H2,1H3 |

InChI Key |

PZKPUGIOJKNRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC=C1)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of meta-Toluenediamine (m-TDA) from Dinitrotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of meta-toluenediamine (m-TDA), a crucial intermediate in various industrial applications, through the catalytic hydrogenation of dinitrotoluene (DNT). This document details the core chemical transformations, presents quantitative data from various catalytic systems, outlines detailed experimental protocols, and illustrates key pathways and workflows.

Introduction

The catalytic hydrogenation of dinitrotoluene is the primary industrial route for the production of toluenediamine (TDA). The most common starting material is a mixture of 2,4-dinitrotoluene (B133949) and 2,6-dinitrotoluene, which is subsequently reduced to a corresponding mixture of 2,4-toluenediamine and 2,6-toluenediamine, collectively referred to as meta-toluenediamine (m-TDA). This process is a cornerstone of the polyurethane industry, as m-TDA is a direct precursor to toluene (B28343) diisocyanate (TDI).[1][2] The reaction involves the reduction of two nitro groups to amino groups, a transformation that can be achieved with high efficiency and selectivity using various catalytic systems.

The overall chemical transformation can be represented as follows:

CH₃C₆H₃(NO₂)₂ + 6H₂ → CH₃C₆H₃(NH₂)₂ + 4H₂O

This guide will delve into the specifics of this reaction, focusing on the most commonly employed catalysts, reaction conditions, and analytical methods for monitoring the process.

Catalytic Systems and Reaction Conditions

The selection of an appropriate catalyst and the optimization of reaction parameters are critical for achieving high yields and selectivities in the hydrogenation of DNT. The most extensively studied and industrially applied catalysts include Raney Nickel and supported noble metals, primarily palladium on carbon (Pd/C).

Quantitative Data on Catalytic Hydrogenation of Dinitrotoluene

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of DNT, providing a comparative overview of different systems.

Table 1: Hydrogenation of 2,4-Dinitrotoluene (2,4-DNT) to 2,4-Toluenediamine (2,4-TDA)

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | DNT Conversion (%) | TDA Selectivity (%) | Reference |

| 5% Pd/C | 10 (w/w DNT) | 35 | 1 | 2 | >99 | >99 | [3][4] |

| Raney Nickel | 5 (w/w DNT) | 100 | 20 | 1 | >99 | >99 | [5] |

| Pd/CrO₂ | - | 60 | 20 | 1 | >98 | 99.7 | [3] |

| Pt/CrO₂ | - | 60 | 20 | 1 | >98 | 98.8 | [3] |

| Ni/HY Zeolite | 10 (w/w DNT) | 90 | 22 | 1.25 | 99.88 | 99.16 | [6] |

Table 2: Hydrogenation of 2,6-Dinitrotoluene (2,6-DNT) to 2,6-Toluenediamine (2,6-TDA)

| Catalyst | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | DNT Conversion (%) | TDA Selectivity (%) | Reference |

| 0.5% Pt/Al₂O₃ | - | 40 - 75 | 0.5 - 10 | - | - | >95 (for intermediate) | [7] |

| Raney Nickel | - | 50 | 0.2 | 4 | >99 | - | [8] |

Reaction Pathways

The hydrogenation of dinitrotoluene to toluenediamine proceeds through a series of intermediates. The reduction of the two nitro groups is a stepwise process, and understanding this pathway is crucial for optimizing reaction conditions to maximize the yield of the desired diamine product and minimize the formation of byproducts.

The generally accepted mechanism for the hydrogenation of 2,4-dinitrotoluene involves the initial reduction of one nitro group to a hydroxylamino group, followed by further reduction to an amino group. The second nitro group is then reduced in a similar fashion. Key intermediates that have been identified include 4-hydroxylamino-2-nitrotoluene, 2-amino-4-nitrotoluene, and 4-amino-2-nitrotoluene.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 3. US8609899B2 - Process for preparing toluenediamine by hydrogenation of dinitrotoluene - Google Patents [patents.google.com]

- 4. US3420752A - Purification of toluenediamine mixtures by vacuum distillation - Google Patents [patents.google.com]

- 5. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]

- 6. EP0978505A2 - Process for the hydrogenation of dinitrotoluene to toluenediamine using a monolith catalyst - Google Patents [patents.google.com]

- 7. Selective liquid‐phase hydrogenation of 2,6‐dinitrotoluene with platinum catalysts | Semantic Scholar [semanticscholar.org]

- 8. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of meta-Toluenediamine: Properties, Synthesis, and Toxicological Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of meta-toluenediamine (m-TDA), focusing on their chemical and physical properties, synthesis, analytical characterization, and toxicological profiles. Toluenediamine (TDA) isomers are critical industrial intermediates, primarily used in the production of toluene (B28343) diisocyanate (TDI), a key component of polyurethanes. However, their potential toxicity, including carcinogenicity, necessitates a thorough understanding of their characteristics. This document is intended to serve as a valuable resource for professionals in research, chemical safety, and drug development who may encounter or study these compounds.

Physicochemical Properties of meta-Toluenediamine Isomers

The isomers of toluenediamine, with the general formula C₇H₁₀N₂, exhibit distinct physicochemical properties based on the substitution pattern of the amino and methyl groups on the benzene (B151609) ring. The "meta" designation in m-TDA typically refers to the commercial mixture of 2,4-TDA and 2,6-TDA. However, for the purpose of this guide, we will consider all isomers where the amino groups are in a meta-orientation to each other (2,4-, 2,6-, and 3,5-), as well as the ortho-isomers (2,3- and 3,4-) and the para-isomer (2,5-), which are often discussed in the same context due to their co-occurrence in synthesis and shared toxicological concerns.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 2,3-Toluenediamine | 2687-25-4 | 122.17 | 60.1 - 65 | 254 - 255 | Light gray to purple solid |

| 2,4-Toluenediamine | 95-80-7 | 122.17 | 97 - 99 | 283 - 285 | Colorless to tan crystals, darkens on air exposure |

| 2,5-Toluenediamine | 95-70-5 | 122.17 | 64 | 273 - 274 | Colorless plates |

| 2,6-Toluenediamine | 823-40-5 | 122.17 | 104 - 106 | 289 | Off-white to dark gray or brown crystals |

| 3,4-Toluenediamine | 496-72-0 | 122.17 | 87 - 89 | 262.3 | Colorless to brownish-purple crystalline solid |

Synthesis and Separation of Toluenediamine Isomers

The industrial production of toluenediamine isomers primarily involves the catalytic hydrogenation of the corresponding dinitrotoluene (DNT) isomers. The composition of the final TDA isomer mixture is dependent on the starting DNT isomer mixture.

General Synthesis Workflow

The synthesis of TDA isomers from DNT is a well-established industrial process. The following diagram illustrates the general workflow.

Figure 1: General workflow for the synthesis of Toluenediamine (TDA) isomers.

Detailed Experimental Protocols

2.2.1. Synthesis of 2,4-Diaminotoluene (B122806) via Iron Reduction of 2,4-Dinitrotoluene (B133949)

This protocol describes a laboratory-scale synthesis of 2,4-diaminotoluene.

-

Materials: 2,4-dinitrotoluene (0.25 mole, 45.5 g), iron powder (1.5 moles, 85 g), 50% (w/w) ethyl alcohol (125 mL), concentrated hydrochloric acid (0.06 mole, 5.2 mL), 15% alcoholic potassium hydroxide (B78521) solution, 95% ethyl alcohol, 6 N sulfuric acid, saturated sodium hydroxide solution.

-

Procedure:

-

In a 500-mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine the 2,4-dinitrotoluene, iron powder, and 100 mL of 50% ethyl alcohol.

-

Heat the mixture to boiling on a water bath and initiate stirring.

-

Slowly add a solution of the concentrated hydrochloric acid in 25 mL of 50% ethyl alcohol.

-

Reflux the mixture for two hours after the acid addition is complete.

-

Make the hot mixture just alkaline to litmus (B1172312) paper by adding the 15% alcoholic potassium hydroxide solution.

-

Filter the hot mixture to remove the iron residue. Wash the reaction flask and the iron residue with two 50-mL portions of 95% ethyl alcohol.

-

To the filtrate, add 84 mL of 6 N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate (B86663).

-

Cool the mixture to 25°C and collect the precipitate by suction filtration.

-

Wash the product with two 25-mL portions of 95% ethyl alcohol and dry.

-

To obtain the free base, dissolve the sulfate salt in water, make the solution alkaline with saturated sodium hydroxide solution, and collect the precipitated 2,4-diaminotoluene.

-

2.2.2. Synthesis of a Mixture of 2,4- and 2,6-Diaminotoluene via Catalytic Hydrogenation

This protocol is adapted from industrial processes for producing the common m-TDA mixture.

-

Materials: A mixture of 2,4- and 2,6-dinitrotoluene, water, 5% palladium on charcoal catalyst.

-

Procedure:

-

Charge a shaking autoclave with warm water (approximately 50°C) and the molten 2,4/2,6-dinitrotoluene mixture.

-

Adjust the pH to 7.0-7.5 and add the palladium on charcoal catalyst.

-

Purge the reactor with hydrogen.

-

Conduct the hydrogenation at a pressure of approximately 70 p.s.i. and a temperature of 100°C until hydrogen consumption ceases (approximately 3-4 hours).

-

After the reaction is complete, the crude TDA mixture can be separated from the aqueous layer and the catalyst.

-

2.2.3. Synthesis of 3,4-Diaminotoluene (B134574) via Catalytic Hydrogenation of o-Nitro-p-toluidine

This method provides high purity 3,4-diaminotoluene.

-

Materials: o-nitro-p-toluidine, methanol (B129727), Nickel catalyst.

-

Procedure:

-

Dissolve o-nitro-p-toluidine in methanol by heating to 50-55°C.

-

Transfer the methanol solution to an autoclave and add the Nickel catalyst.

-

Purge the autoclave with nitrogen and then hydrogen.

-

Heat the mixture to 60°C and begin hydrogenation, maintaining a pressure of 1-3 MPa and a temperature of 65-75°C for 1 hour.

-

After the reaction, vent the hydrogen and discharge the reaction mixture.

-

Remove the methanol under normal pressure, followed by the removal of water under reduced pressure.

-

Purify the 3,4-diaminotoluene by vacuum distillation.

-

Separation of Isomers

The separation of TDA isomers can be challenging due to their similar chemical and physical properties.[1] Fractional distillation under vacuum is a common industrial method to separate ortho-TDA isomers from meta-TDA isomers.[1] For laboratory-scale separations and analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.[2] Selective crystallization can also be used to purify specific isomers.[2]

Analytical Characterization

Accurate identification and quantification of TDA isomers are crucial for quality control and toxicological studies. A combination of chromatographic and spectroscopic methods is typically used.

Analytical Workflow

The following diagram outlines a typical workflow for the analysis of TDA isomers in a sample matrix.

Figure 2: General workflow for the analytical determination of Toluenediamine isomers.

Detailed Experimental Protocol: GC-MS Analysis of TDA Isomers in Urine

This protocol is for the biological monitoring of exposure to toluene diisocyanates by measuring their corresponding TDA metabolites in urine.

-

Materials: Human urine sample, 6 M HCl, deuterated TDA internal standards, toluene, saturated NaOH solution, pentafluoropropionic anhydride (B1165640) (PFPA), 1 M phosphate (B84403) buffer (pH 7.5).

-

Procedure:

-

To 1 mL of urine, add 1.5 mL of 6 M HCl containing the deuterated internal standards.

-

Hydrolyze the sample at 100°C overnight.

-

Extract the TDA into 2 mL of toluene by adding 5 mL of saturated NaOH solution.

-

Derivatize the TDA in the toluene layer by adding 10 µL of PFPA.

-

Remove excess reagent and acid by extracting with 1 M phosphate buffer (pH 7.5).

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Toxicological Profile

The toxicity of toluenediamine isomers is a significant concern, with several isomers classified as potential or known carcinogens.

Acute Toxicity Data

The following table summarizes available acute toxicity data for several TDA isomers.

| Isomer | Route | Species | LD50 (mg/kg) |

| 2,3-Toluenediamine | Oral (in mixture with 3,4-TDA) | Rat | 660 - 810 |

| Dermal (in mixture with 3,4-TDA) | Rabbit | 1,120 | |

| 2,4-Toluenediamine | Oral | Rat | 270 - 300 (in mixture with 2,6-TDA) |

| Oral | Unspecified mammal | 3600 | |

| Dermal | Rat | 1,200 (in mixture with 2,6-TDA) | |

| 2,5-Toluenediamine | Oral | Rat | 98 - 102 |

| Subcutaneous | Rat | 50 | |

| Subcutaneous | Rabbit | 100 | |

| 2,6-Toluenediamine | Oral | Mouse | 100 - 300 |

| Dermal | - | Harmful in contact with skin | |

| 3,4-Toluenediamine | Oral (in mixture with 2,3-TDA) | Rat | 660 - 810 |

| Dermal (in mixture with 2,3-TDA) | Rabbit | 1,120 |

Carcinogenicity and Genotoxicity

Several toluenediamine isomers are recognized as carcinogens or potential carcinogens.[3] 2,4-Toluenediamine, in particular, is a potent rodent carcinogen, with the liver being the primary target organ.[3] The International Agency for Research on Cancer (IARC) has classified mixed diaminotoluenes as 'Possibly carcinogenic to humans' (Group 2B).[4]

The carcinogenicity of these compounds is closely linked to their genotoxicity. Many TDA isomers have shown mutagenic activity in bacterial assays (Ames test), typically requiring metabolic activation.[5][6] In mammalian cells, the evidence for mutagenicity can be equivocal, but there is evidence for clastogenic effects and the induction of DNA damage.[6] For instance, 3,4-TDA has been shown to induce micronuclei formation and inhibit DNA synthesis in vivo.[5][7] The difference in carcinogenic potential between isomers, such as the high carcinogenicity of 2,4-TDA compared to 2,6-TDA, is an area of active research and appears to be related to the extent of DNA adduct formation.[3]

Mechanism of Toxicity and Signaling Pathways

The toxicity of toluenediamine isomers is primarily driven by their metabolic activation into reactive electrophiles that can bind to cellular macromolecules, most notably DNA.

Metabolic Activation

Aromatic amines like TDA are pro-carcinogens that require metabolic activation to exert their genotoxic effects. This process typically occurs in the liver and involves a series of enzymatic reactions. The initial step is often N-hydroxylation, catalyzed by cytochrome P450 enzymes, to form N-hydroxyarylamines. These intermediates can then be further activated, for example, by O-acetylation via N-acetyltransferases (NATs), to form highly reactive N-acetoxyarylamines. These ultimate carcinogens can then form covalent adducts with DNA.

DNA Adduct Formation and Genotoxicity

The reactive metabolites of TDA isomers can bind to DNA, forming DNA adducts.[8] These adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired. The formation of DNA adducts is considered a key initiating event in the carcinogenicity of many aromatic amines.[8] Studies have shown that the carcinogenic isomer 2,4-TDA induces significantly more DNA adducts in the liver compared to the non-carcinogenic isomer 2,6-TDA.[3]

Proposed Toxicological Signaling Pathway

While the specific signaling pathways activated by TDA-induced DNA damage are not fully elucidated for all isomers, a general pathway for genotoxic aromatic amines can be proposed. The formation of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. This triggers a cascade of signaling events aimed at either repairing the damage or, if the damage is too extensive, initiating programmed cell death (apoptosis). Key proteins in the DDR include the sensor kinases ATM and ATR, which, upon activation, phosphorylate a range of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to cell cycle arrest, providing time for DNA repair, or can induce apoptosis. Chronic exposure and persistent DNA damage can lead to the accumulation of mutations and ultimately contribute to tumorigenesis.

Figure 3: Proposed mechanism of toxicity for carcinogenic Toluenediamine isomers.

Conclusion

The isomers of meta-toluenediamine are a class of industrially important chemicals with significant toxicological implications. Their properties, particularly their carcinogenicity, are closely linked to their metabolic activation and subsequent interaction with cellular macromolecules. This guide has provided a detailed overview of the key characteristics of these isomers, including their synthesis, analysis, and mechanisms of toxicity. A thorough understanding of these aspects is essential for ensuring the safe handling of these compounds and for the development of strategies to mitigate their potential health risks. For professionals in drug development, the information on metabolic pathways and mechanisms of DNA damage may provide insights into potential drug-induced toxicities of related aromatic amine structures.

References

- 1. researchgate.net [researchgate.net]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. REFERENCES - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER) - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effect of 4 toluene diamine isomers on murine testicular DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-diaminotoluene (B122806) (2,4-TDA), a key intermediate in various industrial syntheses. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, offering detailed data, experimental protocols, and workflow visualizations to support laboratory work and safety assessments.

Physical Properties

2,4-Diaminotoluene is a colorless to yellowish-brown crystalline solid.[1][2] It tends to darken upon exposure to air and light. The key physical properties of 2,4-diaminotoluene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [2] |

| Molar Mass | 122.17 g/mol | [2][3] |

| Appearance | Colorless to yellowish-brown crystalline solid | [1][2] |

| Melting Point | 97-99 °C | [2] |

| Boiling Point | 283-285 °C | [2] |

| Density | 1.521 g/cm³ | [2] |

| Vapor Pressure | 1 mmHg @ 106.5 °C | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether, and benzene.[1] | |

| pKa | 5.35 (estimated) |

Chemical Properties

2,4-Diaminotoluene exhibits chemical properties characteristic of an aromatic amine. It is a weak base and reacts with acids to form salts. The presence of two amino groups on the aromatic ring makes it susceptible to oxidation and other chemical reactions.

| Property | Description | Reference |

| Reactivity with Acids | Neutralizes acids in exothermic reactions to form salts and water. | |

| Reactivity with Oxidizing Agents | Reacts vigorously with strong oxidizing agents. | |

| Incompatibilities | Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. | |

| Primary Use | Primarily used as a precursor in the synthesis of toluene (B28343) diisocyanate (TDI), a key component in the production of polyurethanes.[2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,4-diaminotoluene.

| Spectrum Type | Key Data | Reference |

| ¹H NMR | Spectral data available. | [3][4] |

| ¹³C NMR | Spectral data available for related isomers. | [5][6] |

| Infrared (IR) | Conforms to the structure. | [7][8][9][10] |

| Mass Spectrometry (MS) | Mass spectral data available. | [3][11][12] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4-diaminotoluene are provided below.

Synthesis of 2,4-Diaminotoluene by Reduction of 2,4-Dinitrotoluene

This protocol describes a common laboratory method for the preparation of 2,4-diaminotoluene.[1][2]

Materials:

-

2,4-Dinitrotoluene

-

Iron powder

-

50% Ethyl alcohol

-

Concentrated Hydrochloric Acid

-

15% Alcoholic Potassium Hydroxide (B78521) solution

-

95% Ethyl alcohol

-

6 N Sulfuric Acid

-

Saturated Sodium Hydroxide solution

-

Distilled water

Equipment:

-

500-cc three-necked flask

-

Reflux condenser

-

Mechanical stirrer

-

Water bath

-

Filtration apparatus

Procedure:

-

In a 500-cc three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol.[1]

-

Heat the mixture to boiling on a water bath and initiate stirring.[1]

-

Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol.[1]

-

Reflux the mixture for two hours after the acid addition is complete.[1]

-

Make the hot mixture just alkaline to litmus (B1172312) by adding a calculated amount of 15% alcoholic potassium hydroxide solution.[1]

-

Without allowing the mixture to cool, filter to remove the iron. Rinse the reaction flask and wash the iron residue with two 50-cc portions of 95% ethyl alcohol.[1]

-

To the filtrate, add 84 cc of 6 N sulfuric acid to precipitate the normal sulfate (B86663) of 2,4-diaminotoluene.[1]

-

Cool the mixture to 25°C and collect the precipitate by suction filtration.[1]

-

Wash the product with two 25-cc portions of 95% ethyl alcohol and dry.[1]

-

To isolate the free base, dissolve the sulfate salt in water, make the solution alkaline with saturated sodium hydroxide solution, and cool to induce crystallization of 2,4-diaminotoluene.[1]

-

Collect the crystals by suction filtration.

Caption: Synthesis of 2,4-diaminotoluene from 2,4-dinitrotoluene.

Analytical Methods

Accurate determination of 2,4-diaminotoluene in various samples is essential for quality control and safety monitoring.

This method is suitable for the quantification of 2,4-diaminotoluene.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Reverse-phase C18 column (e.g., Newcrom R1).[13]

Mobile Phase:

-

A gradient mixture of acetonitrile (B52724) and water containing a buffer such as ammonium (B1175870) dihydrogen phosphate (B84403) and sodium hydrogen phosphate (pH 6.9).[14] For MS compatibility, formic acid can be used instead of phosphoric acid.[13]

Procedure:

-

Prepare standard solutions of 2,4-diaminotoluene in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample by dissolving it in the mobile phase or a compatible solvent. For complex matrices like workplace air, a more elaborate sample preparation involving collection on a filter, extraction, and derivatization with 3,5-dinitrobenzoyl chloride may be necessary.[15]

-

Set the detector wavelength to an appropriate value for 2,4-diaminotoluene (e.g., 240 nm, 280 nm, or 305 nm).[16]

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution and quantify the concentration of 2,4-diaminotoluene based on the calibration curve.

GC-MS provides a highly sensitive and specific method for the determination of 2,4-diaminotoluene, particularly at trace levels.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for amine analysis.

Procedure:

-

Sample Preparation: For aqueous samples, such as urine or packaging migration studies, a solid-phase extraction (SPE) step using an ion-exchange column (e.g., MCX) can be employed to enrich the analyte.[17]

-

Derivatization: To improve chromatographic performance and sensitivity, 2,4-diaminotoluene is often derivatized. A common derivatizing agent is heptafluorobutyric anhydride.[17]

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the capillary column using an appropriate temperature program.

-

Detect and quantify the derivatized 2,4-diaminotoluene using the mass spectrometer in selected ion monitoring (SIM) mode for maximum sensitivity.

-

-

Quantification: Use a calibration curve prepared from derivatized standards for accurate quantification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Diaminotoluene(95-80-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3,4-Diaminotoluene(496-72-0) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,4-Diaminotoluene(95-80-7) IR Spectrum [chemicalbook.com]

- 8. 2,4-Diamino toluene hydrochloride [webbook.nist.gov]

- 9. 146600250 [thermofisher.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. mzCloud – 2 4 Diaminotoluene [mzcloud.org]

- 12. ez.restek.com [ez.restek.com]

- 13. 2,4-Diaminotoluene | SIELC Technologies [sielc.com]

- 14. namthao.com [namthao.com]

- 15. [A new method for determination of toluene-2,4-diamine and toluene-2,6-diamine in workplace air] [pubmed.ncbi.nlm.nih.gov]

- 16. tsijournals.com [tsijournals.com]

- 17. [Determination of 2,4-diaminotoluene in Mianpi composite packaging film bags by ion-exchange solid-phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Catalytic Hydrogenation of Dinitrotoluene for m-Toluenediamine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of dinitrotoluene (DNT) to produce m-toluenediamine (m-TDA) is a cornerstone of industrial chemistry, primarily serving as a critical step in the synthesis of toluene (B28343) diisocyanate (TDI), a key monomer for polyurethane production.[1][2] This guide provides a comprehensive technical overview of the process, focusing on the core chemistry, experimental methodologies, and catalyst performance.

Introduction to DNT Hydrogenation

The conversion of dinitrotoluene, typically a mixture of 2,4-DNT and 2,6-DNT isomers, to the corresponding toluenediamines is a highly exothermic, multiphase catalytic reaction.[3] The process involves the reduction of two nitro groups to amino groups, proceeding through several intermediate species. The reaction is typically carried out in the liquid phase using a slurry or fixed-bed reactor in the presence of a heterogeneous catalyst and hydrogen gas.[1][3] Common catalysts include supported noble metals like palladium and platinum, as well as Raney nickel.[1][4] The efficiency and selectivity of the process are highly dependent on the choice of catalyst, solvent, temperature, and pressure.[3]

Reaction Mechanism and Pathway

The hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine (a major component of m-TDA) is a complex process involving a network of parallel and consecutive reactions.[3] The reaction proceeds through the formation of nitroso and hydroxylamino intermediates. The two primary pathways involve the initial reduction of either the ortho- or para-nitro group.[5]

A proposed reaction mechanism is illustrated in the diagram below, showcasing the sequential reduction of the nitro groups and the formation of key intermediates.

Caption: Proposed reaction pathway for the hydrogenation of 2,4-dinitrotoluene to 2,4-toluenediamine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of m-TDA. Below is a generalized protocol synthesized from various literature sources, adaptable for different catalytic systems.

3.1. Materials and Equipment

-

Reactant: 2,4-Dinitrotoluene (or a mixture of DNT isomers)

-

Solvent: Methanol, ethanol, or solvent-free (molten DNT)[6][7]

-

Hydrogen Source: High-purity hydrogen gas

-

Reactor: A high-pressure batch autoclave or a continuous flow reactor system equipped with a magnetic stirrer, gas inlet, sampling port, temperature and pressure sensors.[8][9]

-

Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for analyzing the reaction mixture.

3.2. Generalized Experimental Workflow

The following diagram outlines a typical experimental workflow for the batch hydrogenation of DNT.

References

- 1. Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene - ProQuest [proquest.com]

- 2. m-Toluene Diamine Market Size, Share & Statistics - 2034 [factmr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Precious-Metal-Decorated Chromium(IV) Oxide Nanowires as Efficient Catalysts for 2,4-Toluenediamine Synthesis [mdpi.com]

- 5. Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.utwente.nl [research.utwente.nl]

An In-depth Technical Guide to the Solubility and Stability of meta-Toluenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of meta-toluenediamine (m-TDA) in various organic solvents. Understanding these properties is critical for professionals in research, chemical synthesis, and drug development, as they directly impact process design, formulation, and the overall efficacy and safety of resulting products. This document summarizes available quantitative and qualitative data, outlines detailed experimental protocols for characterization, and discusses the key factors influencing the stability of m-TDA in solution.

Introduction to meta-Toluenediamine (m-TDA)

Meta-Toluenediamine, a member of the aromatic amine family, exists as several isomers, with 2,4-diaminotoluene (B122806) and 2,6-diaminotoluene (B122827) being the most common constituents of commercial m-TDA. It is a colorless to light-yellow crystalline solid that may darken upon exposure to air and light.[1][2] The presence of two amine groups on the toluene (B28343) backbone imparts a basic character and dictates its reactivity and intermolecular interactions, which are fundamental to its solubility and stability profiles.

Solubility of meta-Toluenediamine

The solubility of m-TDA is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation. While comprehensive quantitative data across a wide range of organic solvents and temperatures is not extensively available in public literature, this section consolidates the known qualitative and quantitative solubility information.

Qualitative Solubility Profile

The polarity of m-TDA, arising from its amino groups, alongside the nonpolar nature of the benzene (B151609) ring and methyl group, results in a nuanced solubility profile. Generally, m-TDA exhibits good solubility in polar organic solvents and is less soluble in nonpolar hydrocarbon solvents.

Based on available data, the qualitative solubility of the common isomers of m-TDA is summarized below.

Table 1: Qualitative Solubility of m-Toluenediamine Isomers in Common Organic Solvents

| Solvent | Isomer | Solubility | Reference |

| Water | 2,4- | Very Soluble | [1] |

| 3,4- | Soluble | [3][4] | |

| Ethanol | 2,4- | Very Soluble | [1] |

| 3,4- | Soluble | [4] | |

| Diethyl Ether | 2,4- | Very Soluble | [1] |

| 3,4- | Soluble | [4] | |

| Acetone (B3395972) | 2,4- | Soluble | [1] |

| 2,5- | Moderately Soluble | [5] | |

| Benzene | 2,4- | Soluble | [2] |

| 2,5- | Soluble (hot) | [6] | |

| Chloroform | 3,4- | Sparingly Soluble | [3] |

| Methanol | 3,4- | Slightly Soluble | [3] |

| Acetonitrile | 2,4- | Soluble | [1][7] |

| Carbon Disulfide | 2,4- | Soluble | [1] |

Quantitative Solubility Data

Quantitative solubility data for m-TDA in organic solvents is sparse. The following table presents the available data. It is important to note that commercial m-TDA is often a mixture of isomers, which can affect solubility.

Table 2: Quantitative Solubility of m-Toluenediamine

| Solvent | Isomer | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 2,4- | 20 | 35 | [1] |

| Water | 2,4- | 25 | 38 | [2] |

| Water | 2,4- | 25 | 50 | [2] |

| Water | 3,4- | 20 | 16 | [3][8] |

Stability of meta-Toluenediamine in Organic Solvents

The stability of m-TDA is a crucial consideration, as its degradation can lead to the formation of impurities that may affect product quality, safety, and efficacy. Aromatic amines, in general, are susceptible to oxidation, and this is a primary degradation pathway for m-TDA.

General Stability Profile

m-TDA is known to be sensitive to air and light, and it readily undergoes oxidation, particularly in neutral or alkaline solutions, leading to the formation of dark-colored products.[6][9] The amino groups are the primary sites of oxidation. The stability of m-TDA in solution is influenced by several factors, including the nature of the solvent, the presence of oxygen, exposure to light, temperature, and pH.

A safety data sheet for 2,4-diaminotoluene states that solutions in water, DMSO, 95% ethanol, or acetone should be stable for 24 hours under normal laboratory conditions.[9] However, for long-term storage or use in reactions, a more thorough stability assessment is recommended.

Degradation Pathways

The primary degradation pathway for m-TDA is oxidation. Studies on the degradation of aromatic amines suggest that the process can be complex, involving the formation of various intermediates and final products. For instance, the degradation of 2,4-diaminotoluene by the UV/H2O2 process has been shown to follow pseudo-first-order kinetics, with degradation efficiency being dependent on factors such as the initial concentrations of the amine and the oxidizing agent, as well as the pH of the solution.[10] The degradation of amines in organic solvents can also be influenced by the solvent itself, which can participate in the degradation reactions.[11]

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of m-TDA in organic solvents. These protocols are based on established scientific principles and can be adapted to specific research needs.

Experimental Protocol for Solubility Determination

This protocol describes the isothermal equilibrium method for determining the solubility of m-TDA in an organic solvent at a specific temperature.

Materials:

-

meta-Toluenediamine (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of m-TDA to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (a preliminary study can determine the required time, often 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the equilibrium temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

-

Record the exact volume of the filtered solution and weigh the flask to determine the mass of the solution.

-

-

Concentration Analysis:

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for analysis by HPLC or GC.

-

Prepare a series of standard solutions of m-TDA in the same solvent with known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution to determine the concentration of m-TDA.

-

-

Calculation of Solubility:

-

Calculate the concentration of m-TDA in the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams of m-TDA per 100 grams of solvent or moles of m-TDA per liter of solvent.

-

Experimental Protocol for Stability Assessment

This protocol outlines a method to assess the stability of m-TDA in an organic solvent under specific conditions (e.g., temperature, light exposure, air exposure).

Materials:

-

meta-Toluenediamine solution of a known concentration in the selected organic solvent

-

Vials (clear and amber) with screw caps

-

Temperature-controlled oven or incubator

-

UV light source (if photostability is being assessed)

-

Inert gas (e.g., nitrogen or argon)

-

HPLC or GC system with a stability-indicating method

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of m-TDA in the chosen organic solvent at a known concentration.

-

Aliquot the solution into several vials. For photostability testing, use both clear and amber (light-protected) vials. To assess the impact of oxygen, purge some vials with an inert gas before sealing.

-

-

Storage Conditions:

-

Store the vials under the desired experimental conditions. This could include elevated temperatures, exposure to UV light, or ambient conditions.

-

Include a control sample stored at a low temperature (e.g., in a refrigerator) and protected from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

-

Analyze the sample immediately using a validated stability-indicating HPLC or GC method. This method should be able to separate the intact m-TDA from its degradation products.

-

-

Data Analysis:

-

Quantify the concentration of m-TDA remaining at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Plot the concentration of m-TDA as a function of time for each condition.

-

Determine the degradation rate constant and the half-life of m-TDA under each condition by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order).

-

Conclusion

This technical guide has consolidated the available information on the solubility and stability of meta-toluenediamine in organic solvents. While qualitative data provides a general understanding, the lack of extensive quantitative data highlights an area for further research. The provided experimental protocols offer a robust framework for generating this critical data, which is essential for the effective and safe use of m-TDA in various scientific and industrial applications. Researchers and professionals are encouraged to perform specific solubility and stability studies tailored to their unique solvent systems and process conditions to ensure optimal outcomes.

References

- 1. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminotoluene CAS#: 95-80-7 [m.chemicalbook.com]

- 3. Cas 496-72-0,3,4-Diaminotoluene | lookchem [lookchem.com]

- 4. 3,4-Diaminotoluene | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 496-72-0 | CAS DataBase [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diaminotoluene (CAS No. 25376-45-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key industrial applications of the substance identified by CAS number 25376-45-8. While this CAS number is broadly assigned to diaminotoluene (also known as toluenediamine or TDA), it most commonly refers to a mixture of its isomers, predominantly 2,4-diaminotoluene (B122806) and 2,6-diaminotoluene.[1] This document will focus on the prevalent 80:20 mixture of 2,4-/2,6-diaminotoluene, while also providing data for the individual isomers for comparative analysis. Diaminotoluene is a critical intermediate in the chemical industry, primarily serving as a precursor for the synthesis of toluene (B28343) diisocyanate (TDI), a key component in the production of polyurethanes.[2][3]

Physicochemical Data

The quantitative physicochemical properties of the 2,4/2,6-diaminotoluene mixture and its individual isomers are summarized below for easy comparison.

Table 2.1: General Physicochemical Properties

| Property | 2,4/2,6-Diaminotoluene Mixture (80:20) | 2,4-Diaminotoluene | 2,6-Diaminotoluene |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | C₇H₁₀N₂ |

| Molecular Weight ( g/mol ) | 122.17[4] | 122.17[5][6] | 122.17 |

| Appearance | Pale yellow to brown crystalline solid[4] | Colorless to brown, needle-shaped crystals[6] | Light yellow to brown crystalline solid[7] |

| Odor | Characteristic aromatic amine[4] | Faint amine-like | Not specified |

Table 2.2: Thermal and Physical Properties

| Property | 2,4/2,6-Diaminotoluene Mixture (80:20) | 2,4-Diaminotoluene | 2,6-Diaminotoluene |

| Melting Point (°C) | 89-95[4] | 97-99[3][8] | 104-106[9][10] |

| Boiling Point (°C) | 280-285 (decomposes)[4] | 283-285[3][8] | 289 (sublimes)[1] |

| Density (g/cm³) | 1.05 at 20°C[4] | 1.045 at 20°C[5] | Not specified |

| Vapor Pressure | Not specified | 5.52 x 10⁻⁵ mm Hg at 25°C[5] | Not specified |

Table 2.3: Solubility and Stability

| Property | 2,4/2,6-Diaminotoluene Mixture (80:20) | 2,4-Diaminotoluene | 2,6-Diaminotoluene |

| Solubility | Soluble in ethanol, acetone; slightly soluble in cold water.[4] | Very soluble in alcohol and ether; slightly soluble in water.[2][5] | Soluble in organic solvents; limited solubility in water.[7] |

| Water Solubility | Slightly soluble | 7.74 g/L at 25°C[5] | Not specified |

| Stability | Air-sensitive; store under inert atmosphere.[4] | Stable under normal temperatures and pressures.[5] | Stable, combustible, incompatible with strong oxidizing agents and strong acids.[9] |

| log Kow | Not specified | 0.337[5] | Not specified |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of diaminotoluene.

Melting Point Determination (Capillary Method)

This protocol describes a standard laboratory procedure for determining the melting point range of diaminotoluene isomers or their mixture.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline diaminotoluene sample is placed on a clean, dry surface. If the crystals are large, they are first ground into a fine powder using a mortar and pestle.[11]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 1-2 mm of tightly packed sample is at the bottom of the tube.[12]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[11] If using a Thiele tube, the capillary is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13]

-

Heating: The apparatus is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the expected melting point.[14]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[14] For a pure compound, this range should be narrow (0.5-1.0°C).[12]

-

Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.[15]

Solubility Assessment (Qualitative)

This protocol outlines a general method for assessing the solubility of diaminotoluene in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Selection of solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of the diaminotoluene sample is added to a clean, dry test tube.

-

Solvent Addition: 1 mL of the selected solvent is added to the test tube.

-

Mixing: The mixture is agitated, for example by using a vortex mixer or by flicking the test tube, for approximately one minute to facilitate dissolution.

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Classification: The solubility is classified as:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat for Different Solvents: The procedure is repeated for each solvent to be tested.

Visualizations

Synthesis and Industrial Application Workflow

The primary industrial use of diaminotoluene is in the synthesis of toluene diisocyanate (TDI), a key monomer for polyurethanes.[2][3] The typical manufacturing process involves the nitration of toluene followed by catalytic hydrogenation to produce TDA, which is then phosgenated to yield TDI.

References

- 1. Diaminotoluenes (EHC 74, 1987) [inchem.org]

- 2. 2,4-DIAMINOTOLUENE - Ataman Kimya [atamanchemicals.com]

- 3. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 823-40-5: 2,6-Diaminotoluene | CymitQuimica [cymitquimica.com]

- 8. 2,4-Diaminotoluene CAS#: 95-80-7 [m.chemicalbook.com]

- 9. 2,6-Diaminotoluene | 823-40-5 [chemicalbook.com]

- 10. cdc.gov [cdc.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. davjalandhar.com [davjalandhar.com]

Meta-Toluenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-Toluenediamine (m-TDA), a crucial aromatic amine, serves as a primary precursor in the synthesis of polyurethanes and various dyes. This document provides an in-depth overview of the physicochemical properties, synthesis, and primary applications of m-TDA, with a focus on its most common isomeric form, 2,4-diaminotoluene (B122806). Experimental protocols for its synthesis and its subsequent reaction to form toluene (B28343) diisocyanate (TDI) are detailed. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Physicochemical Properties

Meta-Toluenediamine is an organic compound with the chemical formula C₇H₁₀N₂.[1][2] Commercial m-TDA is typically a mixture of isomers, predominantly 2,4-diaminotoluene (around 80%) and 2,6-diaminotoluene (B122827) (around 20%).[3][4] The properties of the primary isomer, 2,4-diaminotoluene, are summarized in the table below. It is a colorless, crystalline solid that may darken upon exposure to air.[5][6]

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [1][2][5][7] |

| Appearance | Colorless crystalline solid[1][5][7] |

| Melting Point | 97-99 °C[2] |

| Boiling Point | 283-285 °C[2] |

| Density | 1.045 g/cm³ at 100 °C |

| Vapor Pressure | 1 mmHg at 106.5 °C |

| Solubility | Soluble in hot water, alcohol, and ether[1] |

| CAS Number | 95-80-7 (for 2,4-diaminotoluene)[2] |

Synthesis of meta-Toluenediamine

The industrial synthesis of meta-Toluenediamine is primarily achieved through the catalytic hydrogenation of dinitrotoluene (DNT).[2][8][9]

Experimental Protocol: Hydrogenation of Dinitrotoluene

Objective: To synthesize meta-Toluenediamine from dinitrotoluene.

Materials:

-

Dinitrotoluene (mixture of 2,4- and 2,6-isomers)

-

Hydrogen gas

-

Nickel catalyst (e.g., Raney Nickel)

-

Solvent (e.g., methanol (B129727) or isopropanol)

-

High-pressure reactor (autoclave)

Procedure:

-

The dinitrotoluene is dissolved in a suitable solvent and charged into a high-pressure reactor.

-

A catalytic amount of Raney Nickel is added to the mixture.

-

The reactor is sealed and purged with nitrogen to remove any oxygen.

-

Hydrogen gas is introduced into the reactor, and the pressure is raised to the desired level (e.g., 50-100 atm).

-

The mixture is heated to a specific temperature (e.g., 100-150 °C) and agitated to ensure proper mixing.

-

The reaction is monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

After cooling the reactor, the excess hydrogen is vented, and the catalyst is separated from the reaction mixture by filtration.

-

The solvent is removed by distillation to yield crude meta-Toluenediamine.

-

The crude product can be further purified by vacuum distillation.

Key Reactions and Applications

The primary application of meta-Toluenediamine is in the production of toluene diisocyanate (TDI), a key component in the manufacture of polyurethanes.[3][10]

Experimental Protocol: Synthesis of Toluene Diisocyanate (TDI)

Objective: To synthesize Toluene Diisocyanate from meta-Toluenediamine.

Materials:

-

meta-Toluenediamine (m-TDA)

-

Phosgene (B1210022) (COCl₂) or a phosgene substitute like triphosgene

-

Inert solvent (e.g., chlorobenzene, o-dichlorobenzene)

Procedure:

-

m-TDA is dissolved in an inert solvent in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.

-

Phosgene gas is bubbled through the solution at a controlled rate. The reaction is highly exothermic and requires careful temperature control.

-

The reaction proceeds in two main steps: first, the formation of carbamoyl (B1232498) chlorides, and then, upon heating, the elimination of hydrogen chloride to form the isocyanate groups.

-

The reaction mixture is heated to complete the conversion to TDI.

-

Excess phosgene and hydrogen chloride gas are removed by purging with an inert gas (e.g., nitrogen).

-

The solvent is removed by distillation under reduced pressure.

-

The resulting crude TDI is then purified by fractional distillation to separate the different isomers (typically 2,4-TDI and 2,6-TDI).

The resulting TDI is a versatile monomer used in the production of a wide range of polyurethane products, including flexible and rigid foams, coatings, adhesives, and elastomers.[3]

Signaling Pathways and Logical Relationships

The relationship between the starting material, intermediate, and final product in the primary industrial application of meta-Toluenediamine can be visualized as a straightforward logical progression.

Conclusion

Meta-Toluenediamine, with its well-defined physicochemical properties, is a cornerstone of the polymer industry. Its synthesis from dinitrotoluene and subsequent conversion to toluene diisocyanate are mature and efficient industrial processes. For researchers and professionals in drug development and material science, a thorough understanding of m-TDA's chemistry is essential for innovation in these fields.

References

- 1. epa.gov [epa.gov]

- 2. 2,4-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. petrobon.com [petrobon.com]

- 5. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]

- 7. TOLUENE-2,4-DIAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. EP0705814A1 - Process for storage and transport of toluene diamine - Google Patents [patents.google.com]

- 9. US7307190B2 - Process for the preparation of toluenediamine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of m-Tolylenediamine (m-TDA): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for m-Tolylenediamine (m-TDA), also known as 2,4-diaminotoluene. The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Executive Summary

m-Tolylenediamine is a chemical intermediate with significant applications in various industrial processes. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This document presents a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS data of m-TDA, supported by experimental protocols and visual workflows to facilitate comprehension and practical application.

Spectroscopic Data

The spectroscopic data for m-TDA has been compiled and organized into the following tables for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.79 | d | 1H | H-6 |

| 6.03 | dd | 1H | H-5 |

| 5.99 | d | 1H | H-3 |

| 3.45 | br s | 4H | -NH₂ |

| 2.03 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Assignment |

| 145.34 | C-2 |

| 131.06 | C-4 |

| 112.77 | C-1 |

| 102.27 | C-5 |

| 118.0 (estimated) | C-6 |

| 105.0 (estimated) | C-3 |

| 17.0 (estimated) | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3440 - 3360 | N-H stretching (asymmetric and symmetric) |

| 3220 | N-H stretching (overtone) |

| 3030 | Aromatic C-H stretching |

| 2920 | Aliphatic C-H stretching |

| 1620 | N-H bending (scissoring) |

| 1515 | Aromatic C=C stretching |

| 1280 | C-N stretching |

| 800 | C-H out-of-plane bending |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 122 | 100% | [M]⁺ (Molecular Ion) |

| 121 | High | [M-H]⁺ |

| 105 | Moderate | [M-NH₃]⁺ |

| 94 | Moderate | [M-CH₃-HCN]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are provided as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of m-TDA.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilan (TMS) at 0 ppm

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

Pulse Angle: 30°

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise

-

Relaxation Delay: 2 s

-

Pulse Program: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of m-TDA with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC):

-

Prepare a dilute solution of m-TDA in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), ramp up to a final temperature (e.g., 250°C) to ensure elution of the analyte.

-

Mass Range: Scan from m/z 40 to 200.

Visualization of Experimental Workflows

To further elucidate the processes involved in obtaining the spectroscopic data, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: General workflow for spectroscopic analysis of m-TDA.

Caption: Detailed workflow for NMR data acquisition.

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Caption: Workflow for GC-MS data acquisition.

References

Navigating the Risks: A Technical Guide to the Safe Handling of meta-Toluenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-Toluenediamine (m-TDA), a key industrial chemical intermediate, presents a significant toxicological profile that necessitates stringent health and safety protocols, particularly within research and development environments. This technical guide provides a comprehensive overview of the health and safety considerations for handling m-TDA, with a focus on its primary isomer, 2,4-Toluenediamine (2,4-TDA). It consolidates critical toxicity data, outlines detailed experimental methodologies for assessing its hazardous properties, and visually represents key metabolic and toxicological pathways. Adherence to the guidelines presented herein is crucial for mitigating the risks associated with the handling and use of this compound.

Chemical and Physical Properties

Meta-Toluenediamine (m-TDA) is an aromatic amine that typically exists as a colorless to brown crystalline solid which may darken upon exposure to air and light.[1] It is primarily a mixture of isomers, with 2,4-Toluenediamine and 2,6-Toluenediamine being the most common. The information in this guide will focus on the most studied isomer, 2,4-Toluenediamine.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₀N₂ | [2] |

| Molecular Weight | 122.17 g/mol | [2][3] |

| Appearance | Colorless to brown, needle-shaped crystals or powder | [1] |

| Melting Point | 99 °C (210 °F) | [3][4] |

| Boiling Point | 280-292 °C (536-558 °F) | [3][4] |

| Flash Point | 149 °C (300.2 °F) | [5] |

| Solubility | Slightly soluble in water; soluble in alcohol, ether | [4][6] |

| Vapor Pressure | 1 mmHg @ 106.5 °C (223.7 °F) | [7] |

Toxicological Profile

m-TDA is classified as a hazardous substance by multiple regulatory agencies due to its potential for acute and chronic health effects.[2] It is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[8] Furthermore, it is suspected of causing genetic defects and cancer.[9]

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 102 mg/kg | [10] |

| LD₅₀ | Unspecified Mammal | Oral | 3600 mg/kg | [10] |

| LD₅₀ | Rat | Subcutaneous | 50 mg/kg | [10] |

| LD₅₀ | Rabbit | Subcutaneous | 100 mg/kg | [10] |

Carcinogenicity

Meta-Toluenediamine, specifically the 2,4-isomer, is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6][11] The National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) have classified 2,4-TDA as a potential occupational carcinogen.[11][12] Animal studies have shown that oral administration of 2,4-TDA can lead to liver, mammary gland, and subcutaneous tumors in rats and mice.[11][13]

Genotoxicity

2,4-TDA has demonstrated mutagenic activity in bacterial reverse mutation assays (Ames test) and is suspected of causing genetic defects.[9]

Skin and Eye Irritation/Sensitization

m-TDA can cause skin and eye irritation.[2] Prolonged or repeated contact may lead to skin sensitization, resulting in allergic contact dermatitis.[14]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Strains: A minimum of five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a post-mitochondrial fraction of liver homogenate from rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

-

Procedure (Plate Incorporation Method):

-

A mixture of the test substance, the bacterial tester strain, and, if required, the S9 mix is combined in molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Skin Sensitization: Guinea Pig Maximization Test (GPMT - OECD 406)

Objective: To determine the potential of a substance to cause skin sensitization.

Methodology:

-

Animals: Young, healthy albino guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant - FCA) and FCA alone are made in the shoulder region.

-

Day 7: Topical application of the test substance in a suitable vehicle is applied to the same site, which may be pre-treated with sodium lauryl sulfate (B86663) to enhance irritation.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to a naive site on the flank of both test and control animals.

-

-

Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. Skin reactions are scored on a scale of 0 to 3.

-

Data Analysis: A substance is classified as a sensitizer (B1316253) if a significantly higher percentage of test animals show a positive response compared to control animals.

Carcinogenicity Bioassay (NTP Protocol Example)

Objective: To evaluate the carcinogenic potential of a substance following long-term administration to animals.

Methodology:

-

Animals: Fischer 344 rats and B6C3F1 mice are commonly used.

-

Administration: The test substance is typically administered in the diet, drinking water, or by gavage for a period of up to two years.

-

Dose Selection: Multiple dose levels are used, including a high dose (maximum tolerated dose), a low dose, and a control group.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using statistical methods to determine if there is a significant increase in tumor formation.

Signaling and Metabolic Pathways

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of m-TDA is linked to its metabolic activation, primarily in the liver. The primary metabolic pathways for 2,4-TDA involve N-acetylation and ring hydroxylation. These processes can lead to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

References

- 1. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and removal of DNA adducts in Fischer-344 rats exposed to 2,4-diaminotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of 2,4-diaminotoluene to proximate carcinogens in vitro, and assay of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Toluene diamines--their carcinogenicity, biodegradation, analytical techniques and an approach towards development of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Diaminotoluene (2,4-DAT)-induced DNA damage, DNA repair and micronucleus formation in the human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Involvement of Ahr Pathway in Toxicity of Aflatoxins and Other Mycotoxins [frontiersin.org]

- 13. Roles of p53 in extrinsic factor-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Meta-Toluene Diamine as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of meta-Toluene diamine (m-TDA) as a curing agent for epoxy resins. The information is intended for professionals in research and development who require detailed protocols and comparative data for material science and formulation development.

Introduction

This compound (m-TDA) is an aromatic diamine widely utilized as a curing agent for epoxy resins, imparting a high degree of cross-linking that enhances the thermal and mechanical properties of the final thermoset polymer. Its applications are extensive, ranging from high-performance composites and adhesives to coatings and electrical insulation materials.[1] The aromatic nature of m-TDA contributes to the rigidity and thermal stability of the cured epoxy network. Aromatic amines, such as m-TDA, typically require elevated temperatures to achieve full cure, a characteristic that distinguishes them from aliphatic amines which can cure at ambient temperatures.[2]

The curing process with amine agents involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxy groups of the resin.[2][3] This reaction leads to the formation of a highly cross-linked, three-dimensional network, which is responsible for the desirable properties of the cured material.[4]

Key Applications

The use of m-TDA as an epoxy curing agent is prevalent in industries where high performance is critical:

-

Aerospace and Automotive: In the manufacturing of composite parts that require high strength-to-weight ratios and thermal stability.

-

Adhesives and Sealants: For structural bonding applications where robust and durable adhesion is necessary.

-

Coatings: In protective coatings for industrial flooring, pipelines, and tanks, offering excellent chemical and abrasion resistance.

-

Electrical Encapsulation: For potting and encapsulating electronic components to provide insulation and protection from environmental factors.

Curing Mechanism and Kinetics

The curing of an epoxy resin with m-TDA, an aromatic diamine, is a polyaddition reaction. Each of the two primary amine groups on the m-TDA molecule contains two active hydrogen atoms, allowing it to react with up to four epoxy groups. The reaction proceeds in a stepwise manner:

-

Primary Amine Addition: A primary amine group attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, leading to a branched structure.

-

Cross-linking: As these reactions continue, a three-dimensional cross-linked network is formed.[4]

The kinetics of this curing reaction can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[5][6] DSC measures the heat flow associated with the exothermic curing reaction, providing information on the rate of cure and the total heat of reaction.[6] FTIR can be used to monitor the disappearance of the epoxy group absorption band, allowing for the determination of the extent of the reaction over time.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for epoxy resins cured with aromatic diamines, including systems similar to m-TDA. This data is compiled from various studies and provides a comparative basis for formulation development.

Table 1: Thermal Properties of Aromatic Amine Cured Epoxy Resins

| Curing Agent System | Epoxy Resin Type | Glass Transition Temperature (Tg) | Curing Schedule | Reference |

| meta-phenylenediamine (m-PDA) | DGEBA | 150 °C | 2h at 80°C + 4h at 150°C | [2] |

| 4,4'-diaminodiphenylsulphone (44DDS) | TGPAP | >200 °C | Not specified | [7] |

| 3,3'-diaminodiphenylsulphone (33DDS) | TGMAP | >200 °C | Not specified | [7] |

| Diethyl toluene (B28343) diamine (DETD) | DGEBA | Decreases with flexible diamine addition | Not specified | [8] |

Table 2: Mechanical Properties of Aromatic Amine Cured Epoxy Resins

| Curing Agent System | Epoxy Resin Type | Tensile Strength | Elongation at Break | Impact Strength | Reference | | --- | --- | --- | --- | --- | | Diethyl toluene diamine (DETD) with D-230 | DGEBA | Increased at 77K | Generally improved | Generally improved |[8] | | Diethyl toluene diamine (DETD) with D-400 | DGEBA | Increased at 77K | Generally improved | Improved at RT, exceptions at 77K |[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific epoxy resin and equipment used.

Protocol 1: Preparation of m-TDA Cured Epoxy Resin Samples

-

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound (m-TDA)

-

Solvent (if necessary, e.g., acetone)

-

Mixing containers and stirrer

-

Molds for sample casting

-

Vacuum oven

-

-

Procedure:

-

Pre-heat the epoxy resin to a specified temperature (e.g., 60 °C) to reduce its viscosity.

-

Calculate the stoichiometric amount of m-TDA required based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

-

Melt the m-TDA if it is in solid form.

-

Add the calculated amount of m-TDA to the pre-heated epoxy resin.

-

Mix the components thoroughly for a specified time (e.g., 5-10 minutes) until a homogeneous mixture is obtained.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the degassed mixture into pre-heated molds.

-

Cure the samples in an oven according to a pre-determined curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

-

Allow the samples to cool slowly to room temperature before demolding.

-

Protocol 2: Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

-

Instrument: Differential Scanning Calorimeter

-

Sample Preparation: Prepare a small amount (5-10 mg) of the uncured epoxy/m-TDA mixture in a hermetically sealed aluminum DSC pan.

-